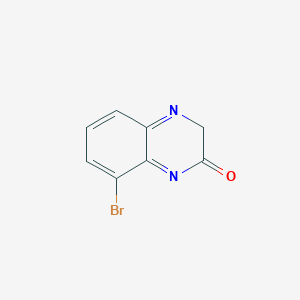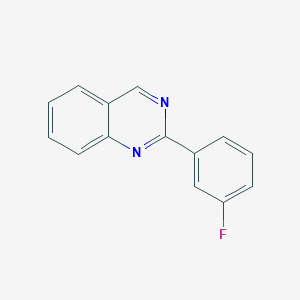
2-Ethyl-2,7,8-trimethylchroman-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2,7,8-trimethylchroman-6-ol is a synthetic derivative of vitamin E, known for its antioxidant properties. This compound is part of the tocochromanol family, which includes tocopherols and tocotrienols, essential for human nutrition and widely studied for their health benefits .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,7,8-trimethylchroman-6-ol typically involves the transglycosylation reaction. One method involves using 2-hydroxymethyl-2,5,7,8-tetramethylchroman-6-ol and maltose in a solution containing dimethyl sulfoxide (DMSO). The reaction is catalyzed by α-glucosidase from Saccharomyces species . The optimal pH for this reaction is 5.5, and the yield increases with the concentration of maltose .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor and verify the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-2,7,8-trimethylchroman-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or create derivatives with specific functions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2,7,8-trimethylchroman-6-ol has a wide range of scientific research applications:
Wirkmechanismus
The primary mechanism of action of 2-Ethyl-2,7,8-trimethylchroman-6-ol is its antioxidant activity. It scavenges free radicals, thereby preventing oxidative damage to cells and tissues. The compound interacts with lipid peroxyl radicals, breaking the chain reaction of lipid peroxidation . This activity is crucial in protecting cellular membranes and other structures from oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
α-Tocopherol: The most active form of vitamin E in humans, known for its potent antioxidant properties.
γ-Tocopherol: Another form of vitamin E, which has unique anti-inflammatory properties.
Trolox: A water-soluble analog of vitamin E, often used as a standard in antioxidant assays.
Uniqueness
2-Ethyl-2,7,8-trimethylchroman-6-ol is unique due to its specific structure, which provides distinct antioxidant properties. Unlike other tocopherols, it has been modified to enhance its solubility and stability, making it more effective in certain applications .
Eigenschaften
Molekularformel |
C14H20O2 |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
2-ethyl-2,7,8-trimethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C14H20O2/c1-5-14(4)7-6-11-8-12(15)9(2)10(3)13(11)16-14/h8,15H,5-7H2,1-4H3 |
InChI-Schlüssel |
CEOXSQIOYUZJMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCC2=CC(=C(C(=C2O1)C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3R)-2,3-Dihydrospiro[indene-1,4'-piperidine]-2,3-diol](/img/structure/B11884163.png)

![8-Hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11884184.png)


![1-(Benzo[D][1,3]dioxol-5-YL)-2,2,2-trifluoroethanol](/img/structure/B11884210.png)
![2-Chlorothiazolo[5,4-f]isoquinoline](/img/structure/B11884216.png)







